2-(Benzyloxy)-5-(trifluoromethyl)phenol
Description
2-(Benzyloxy)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-phenylmethoxy-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJYCUBASVWZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 5-(trifluoromethyl)phenol reacts with benzyl bromide in acetone at 60°C under reflux for 6–8 hours. Potassium carbonate acts as both base and mild desiccant, facilitating the SN2 displacement reaction. The benzyloxy group installs regioselectively at the ortho position relative to the hydroxyl group due to steric and electronic effects of the trifluoromethyl substituent.
Table 1: Standard Alkylation Conditions
Purification and Scalability
Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate gradients. Industrial-scale adaptations employ fractional distillation under reduced pressure (0.1–0.5 mmHg) to isolate the product as a pale-yellow crystalline solid.
Sodium Hydride-Mediated Benzylation
Alternative protocols utilize sodium hydride (NaH) in dimethylformamide (DMF) to achieve faster reaction kinetics at lower temperatures. This method proves advantageous for substrates sensitive to prolonged heating.
Low-Temperature Alkylation
A chilled (0°C) suspension of NaH in DMF reacts with benzyl alcohol to generate the benzoxide ion in situ, which subsequently displaces the phenolic hydroxyl group. The reaction completes within 1 hour, though yields remain moderate compared to potassium carbonate methods.
Table 2: NaH-Mediated Reaction Profile
| Parameter | Specification | Source Reference |
|---|---|---|
| Base | Sodium hydride (60% in oil) | |
| Solvent | Anhydrous DMF | |
| Temperature | 0°C → Room temperature | |
| Reaction Time | 1 hour | |
| Yield | 38–50% |
Limitations and Side Reactions
Competitive O-benzylation and C-alkylation byproducts reduce reaction efficiency. Excess NaH (1.2–1.5 equivalents) mitigates proton scavenging but increases explosion risks during quench steps.
Alternative Synthetic Approaches
Phase-Transfer Catalysis
Early-stage investigations report using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in biphasic water/dichloromethane systems. While eliminating anhydrous conditions, yields remain suboptimal (≤65%) due to hydrolysis of benzyl bromide.
Microwave-Assisted Synthesis
Pilot studies demonstrate 30-minute reaction times under microwave irradiation (150 W, 100°C). This method maintains yields comparable to conventional heating (85–88%) while reducing energy inputs.
Comparative Analysis of Methodologies
Table 3: Method Efficiency Comparison
| Metric | K2CO3 Method | NaH Method | Microwave Method |
|---|---|---|---|
| Yield | 87.9% | 38–50% | 85–88% |
| Reaction Time | 6–8 hours | 1 hour | 0.5 hours |
| Temperature | 60°C | 0–25°C | 100°C |
| Scalability | Industrial | Laboratory | Pilot-scale |
| Byproduct Formation | <5% | 15–20% | <5% |
The potassium carbonate method remains the gold standard for large-scale synthesis, balancing yield and operational safety. Sodium hydride protocols offer faster turnover but require stringent temperature control and generate substantial waste. Emerging microwave techniques show promise for rapid production but lack industrial validation.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group and benzyloxy moiety are primary sites for oxidation:
Key Findings:
-
Benzyloxy group oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H⁺ or CrO₃), the benzyloxy group can be converted to a ketone or carboxylic acid derivative. For example, oxidation of analogous benzyloxy-substituted phenols yields benzaldehyde or benzoic acid derivatives .
-
Phenol oxidation : The phenolic hydroxyl group is resistant to mild oxidation but forms quinones under harsh conditions (e.g., Fremy’s salt) .
Reduction Reactions
Selective reduction of functional groups is achievable under controlled conditions:
Substitution Reactions
The phenolic hydroxyl group participates in nucleophilic substitutions:
Alkylation/Acylation
-
Benzylation : Reaction with benzyl halides (e.g., BnCl) in the presence of K₂CO₃ reforms the benzyl ether, demonstrating reversible protection .
-
Acylation : Acetyl chloride or acetic anhydride converts the hydroxyl group to an acetate ester .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group (-CF₃) deactivates the ring, directing incoming electrophiles to the ortho position relative to the hydroxyl group (meta to -CF₃) :
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C | 2-(Benzyloxy)-3-nitro-5-(trifluoromethyl)phenol | ~60% |
| Br₂ | FeBr₃, CH₂Cl₂ | 2-(Benzyloxy)-3-bromo-5-(trifluoromethyl)phenol | ~75% |
Deprotection of Benzyloxy Group
The benzyl ether is cleaved under hydrogenolysis or acidic conditions:
| Method | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, rt | 5-(Trifluoromethyl)benzene-1,2-diol | >90% |
| Acidic cleavage | HBr (33% in AcOH), reflux | 5-(Trifluoromethyl)benzene-1,2-diol | ~85% |
Heterocycle Formation
The hydroxyl group facilitates condensation reactions to form benzothiazoles or benzoxazoles:
Example Reaction:
Reacting with 2-aminothiophenol in the presence of Na₂S₂O₅ yields 2-(4-(benzyloxy)-5-(trifluoromethyl)phenyl)benzothiazole .
Conditions :
Cross-Coupling Reactions
Introducing halogens (e.g., bromination) enables transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling:
After bromination at the ortho position (relative to -OH), reaction with arylboronic acids (ArB(OH)₂) under Pd(PPh₃)₄ catalysis forms biaryl derivatives .
Typical Conditions :
Metabolic and Enzymatic Reactions
In biological systems, the phenolic hydroxyl group undergoes phase II metabolism:
-
Glucuronidation : UDP-glucuronosyltransferase (UGT) enzymes conjugate the hydroxyl group with glucuronic acid, enhancing water solubility .
-
Sulfation : Sulfotransferases (SULT) transfer a sulfate group, forming a sulfated metabolite .
Stability Under Acidic/Basic Conditions
Scientific Research Applications
Chemistry
- Building Block Synthesis : 2-(Benzyloxy)-5-(trifluoromethyl)phenol serves as a precursor in the synthesis of more complex organic molecules. Its unique substituents allow for various reactions, including oxidation to form quinones and nucleophilic substitutions that yield diverse phenolic derivatives.
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Quinones |
| Nucleophilic Substitution | Substituted Phenols |
Biology
- Enzyme Inhibition Studies : The compound's unique chemical properties make it useful in studying enzyme interactions and protein-ligand binding. Research indicates potential for inhibitory effects on specific enzymes, which could be explored for therapeutic applications.
- Biological Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial and anti-inflammatory properties. These activities are attributed to the compound's ability to interact with biological targets due to its lipophilicity provided by the trifluoromethyl group.
Industry
- Material Development : The compound is explored in the development of advanced materials with specific properties such as thermal stability and enhanced reactivity. Its benzyloxy group can act as a protecting group for further functionalization, making it suitable for creating polymers and resins.
- Agrochemicals : The unique properties of this compound make it a candidate for developing new agrochemicals that require improved metabolic stability and efficacy.
Case Study 1: Enzyme Interaction
In a study investigating enzyme inhibitors, researchers synthesized various derivatives of this compound. The results indicated that certain modifications enhanced binding affinity to target enzymes, suggesting potential applications in drug development aimed at specific diseases.
Case Study 2: Material Science Application
A research project focused on synthesizing new polymeric materials using this compound as a precursor demonstrated improved thermal and mechanical properties compared to traditional materials. The study concluded that the incorporation of this compound could lead to innovative applications in electronics and coatings.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-5-(trifluoromethyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering the electronic properties of the molecule. Additionally, the benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-(trifluoromethyl)phenol
- 2-(Benzyloxy)-3-(trifluoromethyl)phenol
- 2-(Benzyloxy)-6-(trifluoromethyl)phenol
Uniqueness
2-(Benzyloxy)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group on the phenol ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it particularly valuable in certain applications .
Biological Activity
2-(Benzyloxy)-5-(trifluoromethyl)phenol, with the molecular formula C14H12F3O and a molecular weight of 268.24 g/mol, is an organic compound characterized by a benzyloxy group and a trifluoromethyl group on a phenolic ring. The unique structural features of this compound suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including interactions with molecular targets, potential therapeutic applications, and relevant case studies.
The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. The benzyloxy group may serve as a protecting group for the phenolic hydroxyl, allowing for controlled modification and functionalization. These properties make this compound a valuable candidate in drug development and material science.
The biological activity of this compound may involve interactions with various molecular targets, such as enzymes or receptors. The lipophilicity provided by the trifluoromethyl group enhances its ability to permeate cell membranes, potentially modulating cellular functions. Similar compounds have shown inhibitory activities against specific enzymes, suggesting that this compound may have pharmacological applications.
Potential Mechanisms
- Enzyme Inhibition : Compounds with similar structures often exhibit inhibitory effects on enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways.
- Cell Membrane Permeability : Enhanced lipophilicity can facilitate cellular uptake and bioavailability.
Biological Activities
The compound's biological activities are still under investigation; however, preliminary findings suggest several potential applications:
- Antioxidant Activity : Phenolic compounds are often associated with antioxidant properties due to their ability to scavenge free radicals.
- Antimicrobial Properties : Similar phenolic compounds have demonstrated antimicrobial activities against various pathogens.
- Anti-inflammatory Effects : Some studies indicate that phenolic compounds can modulate inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Exhibits inhibitory effects against pathogens | |
| Anti-inflammatory | Modulates inflammatory pathways |
Research Findings
- Enzyme Interaction Studies : Research indicates that similar compounds can inhibit enzymes like cyclooxygenase (COX), suggesting that this compound may also possess this capability.
- Pharmacological Potential : The trifluoromethyl group enhances binding affinity to various biological targets, which could lead to the development of new pharmaceuticals targeting diseases such as cancer or inflammation.
- Material Science Applications : The compound's unique properties make it suitable for developing advanced materials with specific thermal and electrical characteristics.
Q & A
Q. What are the recommended synthetic routes for 2-(benzyloxy)-5-(trifluoromethyl)phenol, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyl ether formation can be achieved using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). A key intermediate, 5-(trifluoromethyl)salicylaldehyde, may undergo benzylation followed by reduction or oxidation steps . Purity optimization involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol or dichloromethane. Monitoring by TLC and NMR (¹H/¹³C) ensures reaction progression and purity >95% .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
Single-crystal X-ray diffraction is the gold standard for resolving regioselectivity and stereochemistry. For example, studies on analogous benzothiazole derivatives confirmed crystal packing and hydrogen-bonding networks using datasets collected at 292 K with R factor <0.05 . Complementary techniques include:
- ¹H/¹³C NMR : Identify benzyloxy (δ 4.9–5.1 ppm for –OCH₂Ph) and trifluoromethyl (δ 120–125 ppm in ¹³C) groups.
- FT-IR : Confirm phenolic –OH (broad peak ~3200 cm⁻¹) and C–F stretches (1100–1250 cm⁻¹) .
Q. What solvent systems are suitable for improving the solubility of this compound in biological assays?
The compound’s solubility is limited by its aromatic and trifluoromethyl groups. Recommended solvents:
- Polar aprotic solvents : DMSO or DMF (for stock solutions).
- Aqueous buffers : Use ≤5% DMSO to avoid cytotoxicity.
- Co-solvents : Ethanol or PEG-400 for in vitro assays .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of derivatives targeting enzymes like MAO-B?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to MAO-B’s flavin-binding site. Key steps:
Q. What strategies resolve contradictions between in vitro and in vivo activity data for neuroprotective derivatives?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. Mitigation approaches:
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The –CF₃ group is electron-withdrawing, reducing electron density on the aromatic ring. This:
- Slows electrophilic substitution : Requires activating groups (e.g., –OH) for Suzuki-Miyaura couplings.
- Directs regioselectivity : Reactions occur preferentially at the para position to –CF₃.
- Enhances thermal stability : Demonstrated in palladium-catalyzed reactions using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol as a boronate ester intermediate .
Q. What analytical methods validate the stability of this compound under physiological conditions?
Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4):
- HPLC-UV : Monitor degradation products (C18 column, acetonitrile/water + 0.1% TFA).
- Mass spectrometry : Identify hydrolyzed products (e.g., loss of benzyloxy group).
- Circular dichroism : Detect conformational changes in chiral derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
